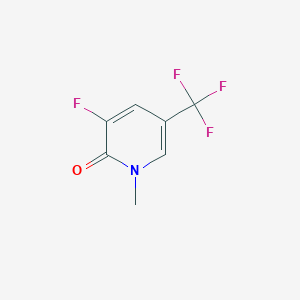
3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a fluorine atom at the third position, a methyl group at the first position, and a trifluoromethyl group at the fifth position on the pyridine ring The compound also contains a ketone functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, starting with 3-methyl-5-(trifluoromethyl)pyridine, selective fluorination at the third position can be carried out using a fluorinating agent such as Selectfluor. The reaction is typically conducted in an organic solvent like acetonitrile under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.
化学反応の分析
Types of Reactions: 3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
類似化合物との比較
3-Fluoro-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group.
1-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one: Lacks the fluorine atom at the third position.
3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one: Lacks the methyl group at the first position.
Uniqueness: 3-Fluoro-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
特性
IUPAC Name |
3-fluoro-1-methyl-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVRHJWPHXFZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)

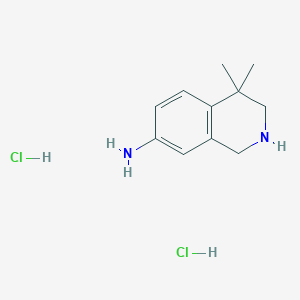
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
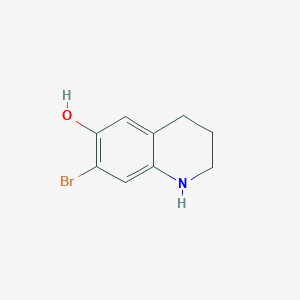
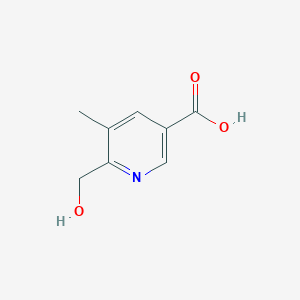
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
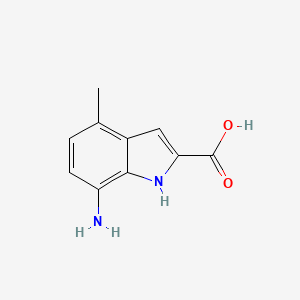


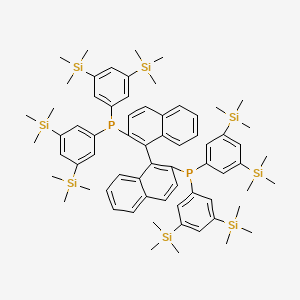

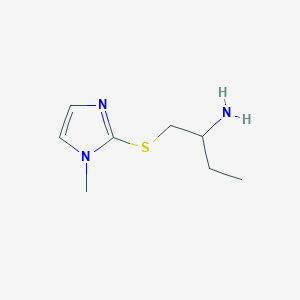
![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
